GDC-0879

Übersicht

Beschreibung

GDC-0879 ist ein potenter und selektiver Inhibitor der BRAF V600E-Mutation, die häufig in Melanomen und anderen Krebsarten vorkommt. Diese Verbindung hat in präklinischen Studien ein erhebliches Potenzial gezeigt, den RAF/Mitogen-aktivierten Proteinkinase-Kinase/extrazellulären Signal-regulierten Kinase-Signalweg zu hemmen, der für zelluläre Reaktionen im Zusammenhang mit der Tumorentstehung entscheidend ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung eines Pyrazolrings und anschließende Modifikationen zur Einführung der notwendigen funktionellen Gruppen umfassen. Die wichtigsten Schritte sind:

- Bildung des Pyrazolrings.

- Einführung der Hydroxyethylgruppe.

- Bildung der Oximgruppe.

Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung der Synthesewege, die in Laborumgebungen verwendet werden. Dazu gehört die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann mit Techniken wie Kristallisation und Chromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

GDC-0879 is synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent modifications to introduce the necessary functional groups. The key steps include:

- Formation of the pyrazole ring.

- Introduction of the hydroxyethyl group.

- Formation of the oxime group.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Metabolic Oxidation Pathways

GDC-0879 undergoes extensive hepatic metabolism, primarily via oxidation, as observed in preclinical species (mouse, rat, dog, monkey). Key findings include:

-

Kinetics : In dogs, systemic clearance is low (5.84 ± 1.06 mL/min/kg), while rats exhibit high clearance (86.9 ± 14.2 mL/min/kg), reflecting species-dependent metabolic stability .

-

Structural Susceptibility : Oxidation likely targets the indene moiety or pyrazole ring, though exact sites remain unspecified in available data.

Hydrolysis of the Oxime Functional Group

The oxime group (C=N–OH) in this compound’s structure confers pH-dependent stability:

-

Impact on Bioavailability : Absorption in dogs is sensitive to gut pH, with a three- to four-fold change in AUC observed under varying pH conditions .

Protein Binding and Conformational Interactions

This compound’s non-covalent binding to RAF kinase domains drives paradoxical dimerization and pathway modulation:

Key Biochemical Interactions

-

Dimerization Specificity :

pH- and Solubility-Dependent Behavior

Salt forms and environmental pH critically influence this compound’s physicochemical properties:

Paradoxical Pathway Activation in Non-Cancer Cells

In post-mitotic podocytes, this compound exhibits off-target cytoprotective effects:

| Mechanism | Pathway | Outcome |

|---|---|---|

| MEK/ERK activation | BRAF-dependent | Protection from injury-induced apoptosis |

| Thermal stability shift | BRAF binding | Confirmed via cellular thermal shift assays |

Wissenschaftliche Forschungsanwendungen

Oncological Applications

1.1 Mechanism of Action

GDC-0879 functions as a potent inhibitor of the BRAF kinase, specifically targeting the BRAF(V600E) mutation. It effectively inhibits the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival in various cancers. The compound has shown significant efficacy against melanoma cell lines harboring the BRAF(V600E) mutation, leading to reduced cell proliferation and increased apoptosis in these cells .

1.2 Clinical Efficacy

Clinical studies have demonstrated that this compound exhibits high selectivity and potency against BRAF(V600E) tumors. In preclinical models, it has been shown to significantly inhibit tumor growth and improve survival rates compared to untreated controls. For instance, in studies involving patient-derived xenografts, this compound led to over 90% inhibition of phosphorylated ERK levels for extended periods .

1.3 Resistance Mechanisms

Despite its effectiveness, resistance to this compound can develop, often through compensatory activation of alternative pathways such as the PI3K/AKT pathway. Studies indicate that combining this compound with inhibitors targeting these pathways may enhance therapeutic outcomes by overcoming resistance mechanisms .

Nephrological Applications

2.1 Podocyte Protection

Recent research has highlighted the protective effects of this compound on kidney podocytes, which are critical for maintaining glomerular function. The compound has been shown to activate the MEK/ERK signaling pathway in podocytes, promoting cell survival under stress conditions such as oxidative stress and ER stress .

2.2 Implications for Kidney Disease

The findings suggest that this compound could be repurposed for treating progressive kidney diseases characterized by podocyte injury. In experimental models, this compound effectively protected podocytes from various apoptotic stimuli, indicating its potential as a therapeutic agent in nephrology .

Pharmacodynamics and Safety Profile

3.1 Pharmacokinetics

this compound is orally bioavailable with a favorable pharmacokinetic profile. It demonstrates high affinity (IC50 = 0.13 nM) for BRAF(V600E), making it one of the most potent inhibitors in its class .

3.2 Safety and Tolerability

The safety profile of this compound has been evaluated in various studies, showing manageable side effects consistent with other BRAF inhibitors. Ongoing clinical trials continue to assess long-term safety outcomes and optimal dosing strategies .

Case Studies

| Study/Trial | Focus Area | Findings | Implications |

|---|---|---|---|

| Sieber et al., 2017 | Podocyte Protection | Demonstrated that this compound protects podocytes from apoptosis via MEK/ERK activation | Potential therapeutic application in kidney diseases |

| Hatzivassiliou et al., 2010 | Melanoma Treatment | Showed significant tumor reduction in BRAF(V600E) models | Supports use in targeted cancer therapy |

| Recent Clinical Trials | Safety Profile | Reported manageable side effects; ongoing assessment of long-term effects | Important for establishing clinical use guidelines |

Wirkmechanismus

GDC-0879 exerts its effects by selectively inhibiting the BRAF V600E mutation. This inhibition disrupts the RAF/mitogen-activated protein kinase kinase/extracellular signal-regulated kinase signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells. The compound also affects other molecular targets and pathways, including wild-type BRAF, CRAF, and ARAF .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Vemurafenib: Ein weiterer BRAF V600E-Inhibitor mit ähnlichen Wirkmechanismen.

Dabrafenib: Ein selektiver Inhibitor von BRAF V600E mit unterschiedlichen pharmakokinetischen Eigenschaften.

Sorafenib: Ein Multikinase-Inhibitor, der unter anderem RAF-Kinasen angreift .

Einzigartigkeit von GDC-0879

This compound ist einzigartig in seiner hohen Selektivität und Potenz für die BRAF V600E-Mutation. Es hat in präklinischen Modellen eine starke und nachhaltige pharmakodynamische Hemmung gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht. Darüber hinaus unterstreicht seine Fähigkeit, Nierenpodozyten durch paradoxe Aktivierung des MEK/extrazellulären Signal-regulierten Kinase-Signalwegs vor Verletzungen zu schützen, sein Potenzial für eine Umnutzung in anderen therapeutischen Bereichen .

Biologische Aktivität

GDC-0879 is a selective and potent inhibitor of the BRAF kinase, particularly effective against the BRAF V600E mutation commonly found in melanoma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions primarily by inhibiting the RAF-MEK-ERK signaling pathway, which is crucial in cell proliferation and survival. The compound exhibits a strong binding affinity for BRAF V600E, with an IC50 value of approximately 0.13 nM against purified BRAF V600E . The inhibition leads to a significant reduction in phosphorylated ERK (pERK) levels, indicating effective blockade of downstream signaling pathways that promote tumor growth.

Efficacy in Tumor Models

In vitro Studies:

this compound has demonstrated potent antitumor activity across various cancer cell lines. For instance, it exhibited an EC50 of 0.75 μM in BRAF-mutant Malme3M cells and effectively reduced cell viability in a panel of 130 tumor cell lines, particularly those harboring BRAF V600E mutations . Notably, this compound's efficacy was less pronounced in KRAS-mutant tumors, highlighting a dependency on the specific oncogenic context for its therapeutic effects.

In vivo Studies:

In mouse models bearing BRAF V600E tumors, this compound treatment resulted in over 90% inhibition of pERK for at least 8 hours post-administration, leading to improved survival rates compared to untreated controls . However, some KRAS-mutant tumors showed decreased time to progression despite this compound treatment, suggesting complex interactions within the RAS signaling network .

Protective Effects on Non-Cancerous Cells

Recent studies have revealed that this compound also protects kidney podocytes from cell death induced by various stressors. This protective mechanism involves paradoxical activation of the MEK/ERK pathway, promoting cell survival rather than proliferation . The compound binds to both wild-type BRAF and CRAF, indicating potential for broader therapeutic applications beyond oncology.

Summary of Key Findings

| Parameter | Value |

|---|---|

| Target Kinase | BRAF (specifically V600E) |

| IC50 (BRAF V600E) | 0.13 nM |

| EC50 (Malme3M cells) | 0.75 µM |

| pERK Inhibition Duration | >90% for 8 hours |

| Tumor Cell Lines Tested | 130+ |

| Protective Effect on Podocytes | Yes; promotes survival through MEK/ERK activation |

Case Studies and Research Findings

- Antitumor Efficacy : A study demonstrated that this compound significantly inhibited tumor growth in melanoma models with BRAF V600E mutations, showcasing its potential as a targeted therapy for this subtype of cancer .

- Podocyte Protection : Research indicated that this compound could be repurposed for kidney therapeutics by protecting podocytes from injury through activation of MAPK signaling pathways .

- Cellular Context Dependency : The effectiveness of this compound varies significantly depending on the cellular context and the presence of specific oncogenic mutations, underscoring the importance of personalized medicine approaches in cancer treatment .

Eigenschaften

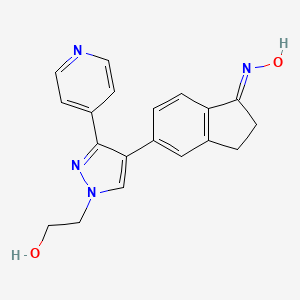

IUPAC Name |

2-[4-[(1E)-1-hydroxyimino-2,3-dihydroinden-5-yl]-3-pyridin-4-ylpyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZZLWQELQORIU-RELWKKBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N\O)/C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471110 | |

| Record name | GDC-0879 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230954-03-5, 905281-76-7 | |

| Record name | GDC-0879 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230954035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0879 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GDC-0879 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E488J6BA6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.